![molecular formula C3H9ClNO3P B13792977 Phosphonic acid, [chloro(dimethylamino)methyl]- CAS No. 71566-43-3](/img/structure/B13792977.png)
Phosphonic acid, [chloro(dimethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [chloro(dimethylamino)methyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety, which makes it a versatile molecule in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [chloro(dimethylamino)methyl]- can be synthesized through several methods. One common route involves the reaction of dimethylamine with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dichlorophosphine or dichlorophosphine oxide as starting materials, which are then reacted with appropriate reagents to form the desired phosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [chloro(dimethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, dichlorophosphine, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .
Scientific Research Applications
Phosphonic acid, [chloro(dimethylamino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting bone diseases.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a component in various polymeric materials .
Mechanism of Action
The mechanism of action of phosphonic acid, [chloro(dimethylamino)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Phosphonic acid, [chloro(dimethylamino)methyl]- can be compared with other similar compounds such as:
- Dimethylaminomethanediphosphonic acid
- N,N-dimethylaminomethane-1,1-diphosphonic acid
- (Dimethylamino)methylenediphosphonic acid
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications .
Phosphonic acid, [chloro(dimethylamino)methyl]- stands out due to its unique combination of a chloro group and a dimethylamino group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
71566-43-3 |
|---|---|
Molecular Formula |
C3H9ClNO3P |
Molecular Weight |
173.53 g/mol |
IUPAC Name |
[chloro(dimethylamino)methyl]phosphonic acid |
InChI |
InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8) |
InChI Key |
HLXNGXGHLKWUNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(P(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
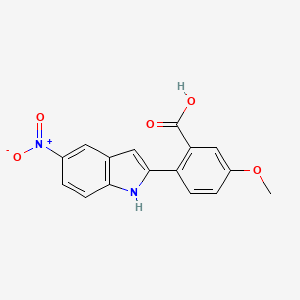
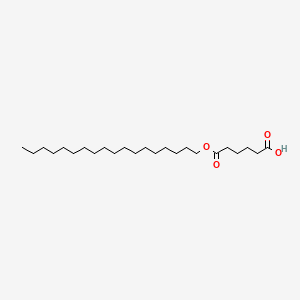
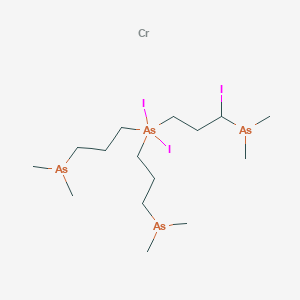
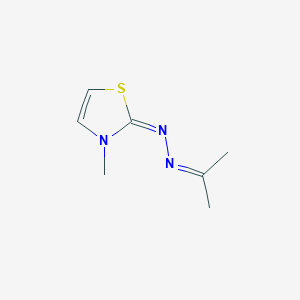

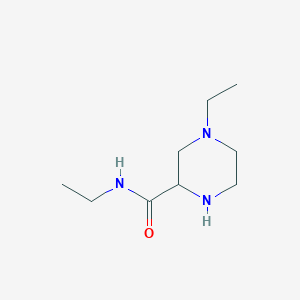
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
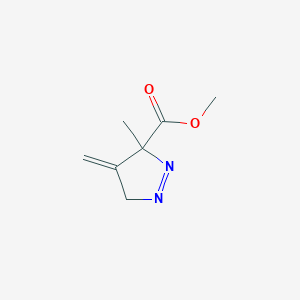
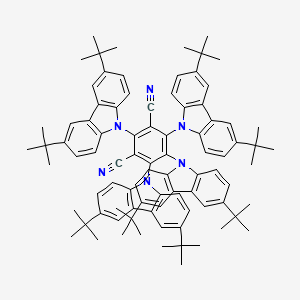
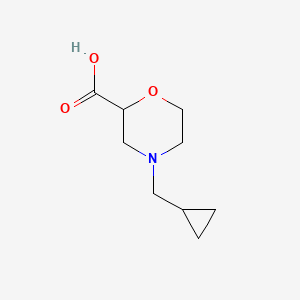
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
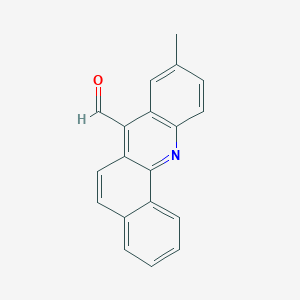
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
